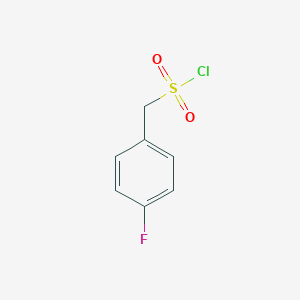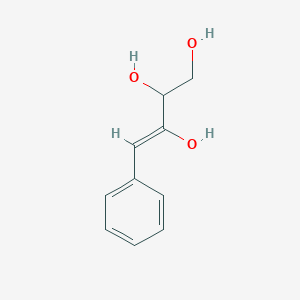
(Z)-4-phenylbut-3-ene-1,2,3-triol
Vue d'ensemble
Description
(Z)-4-phenylbut-3-ene-1,2,3-triol, also known as resveratrol, is a natural polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of (Z)-4-phenylbut-3-ene-1,2,3-triol is complex and not fully understood. It is believed to exert its effects through multiple pathways, including the activation of sirtuins, a family of proteins involved in cellular metabolism and aging. Resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. Additionally, it has been shown to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Resveratrol has been shown to have numerous biochemical and physiological effects. It has antioxidant properties, which protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which reduce inflammation in the body. Resveratrol has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for individuals with diabetes. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving blood lipid levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-4-phenylbut-3-ene-1,2,3-triol for lab experiments is its availability. It can be easily synthesized or extracted from natural sources, making it readily accessible for research purposes. Additionally, it has a relatively low toxicity profile, making it safe for use in animal and cell studies. However, one limitation of (Z)-4-phenylbut-3-ene-1,2,3-triol is its low bioavailability. It has poor solubility in water, which limits its absorption and distribution in the body. This can make it challenging to achieve therapeutic concentrations in vivo.
Orientations Futures
There are numerous future directions for (Z)-4-phenylbut-3-ene-1,2,3-triol research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Researchers are also exploring the use of (Z)-4-phenylbut-3-ene-1,2,3-triol as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in developing new formulations of (Z)-4-phenylbut-3-ene-1,2,3-triol that improve its bioavailability and therapeutic efficacy.
Conclusion:
(Z)-4-phenylbut-3-ene-1,2,3-triol, or (Z)-4-phenylbut-3-ene-1,2,3-triol, is a natural polyphenolic compound found in various plants. It has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Resveratrol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. It has been extensively studied for its potential health benefits and has been shown to have numerous biochemical and physiological effects. While there are advantages and limitations to using (Z)-4-phenylbut-3-ene-1,2,3-triol in lab experiments, there are numerous future directions for research in this area.
Applications De Recherche Scientifique
Resveratrol has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. Resveratrol also has neuroprotective effects and has been shown to improve cognitive function in animal studies. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving blood lipid levels.
Propriétés
IUPAC Name |
(Z)-4-phenylbut-3-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDPQZPRLPFVLK-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(CO)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, cyclic acetal with 1,2,3-propanetriol | |
CAS RN |
1319-88-6 | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, cyclic acetal with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



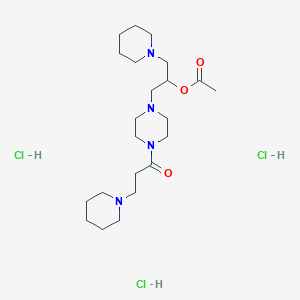

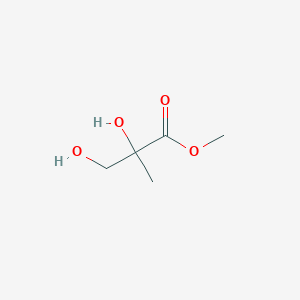
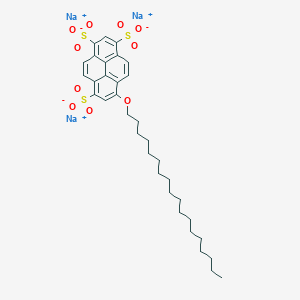
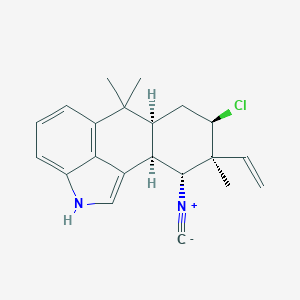

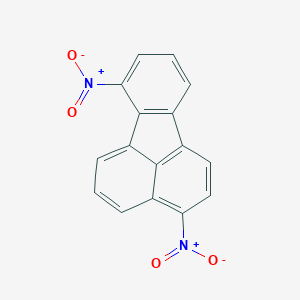
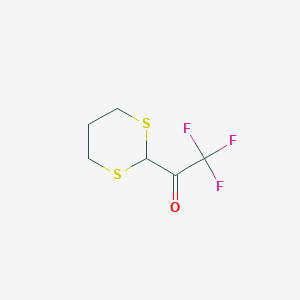



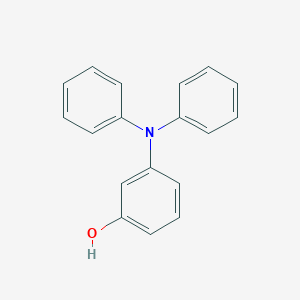
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
